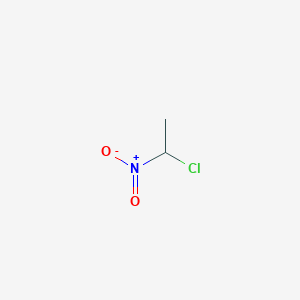

1-Chloro-1-nitroethane

Description

Contextualization within Halonitroalkane Chemistry

Halonitroalkanes are a class of aliphatic compounds containing at least one halogen atom and one nitro group. ontosight.ai The chemistry of these compounds is dictated by the interplay of the electron-withdrawing nature of both the halogen and the nitro group, which significantly influences the reactivity of the parent alkane structure. The presence of these functional groups activates the α-carbon, making it susceptible to nucleophilic attack and facilitating a range of chemical reactions.

The study of halonitroalkanes has gained considerable attention, not only for their synthetic utility but also due to their emergence as disinfection byproducts in water treatment processes. nih.govresearchgate.net This has prompted extensive research into their formation pathways and reactivity. nih.govresearchgate.netacs.org Within this class, 1-chloro-1-nitroethane serves as a fundamental example, exhibiting the characteristic reactivity patterns that define this group of compounds.

Significance in Contemporary Synthetic Methodologies

The synthetic importance of this compound stems from its versatility as a building block in organic synthesis. The presence of both a good leaving group (chloride) and a strongly electron-withdrawing nitro group allows for a diverse array of chemical transformations. It is a key precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. ontosight.ailookchem.com

Its reactivity profile enables it to participate in several key reaction types:

Nucleophilic Substitution Reactions: The chlorine atom can be readily displaced by a variety of nucleophiles, providing a pathway to introduce new functional groups.

Reduction: The nitro group can be reduced to an amino group, yielding 1-chloro-1-aminoethane, a valuable synthetic intermediate.

Oxidation: Under specific conditions, it can be oxidized.

Interrupted Nef and Meyer Reactions: this compound has been utilized in specialized reactions like the interrupted Nef and Meyer reactions to generate diverse organic molecules.

The compound's utility is further highlighted by its role as a starting material for the synthesis of other valuable chemical compounds, underscoring its importance in the broader field of organic chemistry. lookchem.com Research continues to explore new applications and reaction pathways involving this versatile reagent, solidifying its place in the toolkit of synthetic organic chemists.

Properties of this compound

| Property | Value |

| Molecular Formula | C₂H₄ClNO₂ |

| Molecular Weight | 109.51 g/mol nih.gov |

| Boiling Point | 124.5 - 125.4 °C lookchem.com |

| Density | 1.258 - 1.2837 g/cm³ lookchem.comstenutz.eu |

| Refractive Index | 1.4224 - 1.423 stenutz.eu |

| Flash Point | 29.7 °C lookchem.com |

| Water Solubility | 3.984 g/L (at 20 °C) lookchem.com |

Synthesis of this compound

The primary method for synthesizing this compound involves the chlorination of nitroethane. ontosight.ai A common laboratory and industrial procedure involves the reaction of the sodium salt of nitroethane (sodium nitroethanate), formed by treating nitroethane with sodium hydroxide (B78521), with chlorine gas. google.com The reaction is typically carried out at low temperatures (around 0°C) to control the reaction rate and minimize the formation of byproducts such as dichloronitroethane. google.com The addition of sodium chloride to the reaction mixture can decrease the solubility of the product in the aqueous solution, facilitating its separation. google.com

Spectroscopic Data

| Spectroscopic Data for this compound | |

| ¹H NMR (400 MHz, CDCl₃) | |

| CH₃ group | δ 1.52 (t, J = 7.1 Hz) |

| Cl-C-NO₂ | δ 4.33 (q, J = 7.1 Hz) |

| Infrared (IR) Spectroscopy | |

| Asymmetric NO₂ stretch | ~1530 cm⁻¹ |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-1-nitroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClNO2/c1-2(3)4(5)6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIWIOBGUAPNQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC([N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870662 | |

| Record name | Ethane, 1-chloro-1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-92-5 | |

| Record name | 1-Chloro-1-nitroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-1-nitroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-1-nitroethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1-chloro-1-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane, 1-chloro-1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CHLORO-1-NITROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05W76RRF9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reaction Mechanisms and Reactivity of 1 Chloro 1 Nitroethane

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of organic synthesis, enabling the construction of cyclic molecules with high atom economy. 1-Chloro-1-nitroethane, with its electron-deficient double bond, is a versatile substrate for various cycloaddition reactions, leading to the formation of diverse carbo- and heterocyclic ring systems. This section delves into the mechanistic intricacies and reactivity patterns of this compound in Diels-Alder, hetero-Diels-Alder, [3+2], [2+1], and [4+1] cycloaddition processes.

Diels-Alder (DA) and Hetero Diels-Alder (HDA) Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings. When a heteroatom is present in the diene or dienophile, the reaction is termed a hetero-Diels-Alder reaction. This compound serves as a potent dienophile in these reactions due to the electron-withdrawing nature of the nitro and chloro groups.

Regioselectivity and Stereoselectivity Studies

The regioselectivity of Diels-Alder reactions involving unsymmetrical dienes and dienophiles is a critical aspect. In the case of this compound, the substitution pattern on the diene significantly influences the regiochemical outcome. For instance, the reaction of 1-chloro-1-nitroethene (B13024322) with cyclopentadiene (B3395910) has been studied, and the resulting norbornene derivatives exhibit specific stereoisomeric forms (endo and exo). mdpi.com Theoretical studies based on Molecular Electron Density Theory (MEDT) have been employed to rationalize the regioselectivity observed in these reactions. rsc.org The theory predicts that the reaction is controlled by the interaction between the most electrophilic center of one reactant and the most nucleophilic center of the other. nih.gov

In hetero-Diels-Alder reactions, such as the reaction of nitroso derivatives with conjugated dienes, the regioselectivity is influenced by the electronic nature of both the nitroso dienophile and the substituents on the diene. nih.gov For example, with 1-substituted dienes bearing electron-donating groups, the distal isomer is favored, while for 2-substituted dienes, the proximal isomer is the major product. nih.gov

Stereoselectivity, particularly the endo/exo selectivity, is another crucial feature of Diels-Alder reactions. In the reaction of cyclopentadiene with various dienophiles, the formation of endo and exo stereoisomers is commonly observed. mdpi.com Asymmetric catalysis has emerged as a powerful strategy to control the enantioselectivity of these reactions. mdpi.com

Molecular Mechanism Elucidation (e.g., One-Step vs. Stepwise, Zwitterionic Intermediates)

The mechanism of Diels-Alder reactions involving 1-chloro-1-nitroethene has been a subject of detailed computational investigation. Density Functional Theory (DFT) studies have shown that these reactions possess a polar nature. nih.gov The reaction of 1-chloro-1-nitroethene with cyclopentadiene is proposed to proceed through a one-step, synchronous mechanism. nih.gov However, the reaction with the more nucleophilic furan (B31954) follows a more complex, domino process. This process begins with an initial hetero-Diels-Alder reaction to form a [2+4] cycloadduct, which then undergoes a growingscience.comgrowingscience.com-sigmatropic shift to yield the final formal [4+2] cycloadduct. nih.govresearchgate.net This mechanistic divergence is attributed to the higher nucleophilicity of furan compared to cyclopentadiene, leading to a more polar reaction character. nih.gov

In some cases, particularly in more polar solvents, the possibility of a stepwise mechanism involving zwitterionic intermediates has been considered. mdpi.com For certain nitroalkenes, the formation of "extended"-type zwitterionic intermediates has been proposed, although their direct cyclization to the final product may be hindered by their conformation. mdpi.com The potential for zwitterionic intermediates has also been explored in hetero-Diels-Alder reactions of other activated nitroethylene (B32686) derivatives. researchgate.net

Catalytic Effects in HDA Processes

Lewis acid catalysis is a common strategy to accelerate Diels-Alder and hetero-Diels-Alder reactions. However, many HDA reactions involving conjugated nitroalkenes can proceed efficiently under non-catalytic conditions. nih.gov In some instances, the use of chiral catalysts, such as oxazaborolidinium cations, has been shown to influence the reaction rates, as well as the diastereo-, regio-, and enantioselectivity of [4+2] cycloaddition reactions. mdpi.com Hydrogen bond donor catalysts have also been explored for the activation of nitroalkenes in Diels-Alder reactions, offering an alternative to traditional Lewis acid catalysis. mdpi.com

[3+2] Cycloaddition Processes

[3+2] cycloaddition reactions are a valuable method for the synthesis of five-membered heterocyclic rings. 1-Chloro-1-nitroethene can act as the 2π-component in these reactions, reacting with various 1,3-dipoles.

One notable example is the reaction of 1-chloro-1-nitroethene with nitrones. growingscience.comresearchgate.net These reactions have been found to proceed with full regioselectivity and high stereoselectivity, yielding predominantly 3,4-trans-isoxazolidines. growingscience.comresearchgate.net The reaction conditions, such as solvent and temperature, can influence the reaction time and product distribution. growingscience.com For instance, the reaction of 1-chloro-1-nitroethene with (Z)-C-(3,4,5-trimethoxyphenyl)-N-methyl-nitrone in methylene (B1212753) chloride at room temperature is complete within two hours. growingscience.com

The mechanism of these [3+2] cycloadditions can be complex. While a one-step mechanism is often considered, the possibility of a stepwise mechanism, potentially involving zwitterionic intermediates, cannot be ruled out, especially given the substitution pattern of the reactants. growingscience.comgrowingscience.com Theoretical studies using MEDT have been applied to understand the reaction mechanism and regioselectivity of [3+2] cycloadditions involving similar nitroalkenes. rsc.orgrsc.org These studies classify nitroalkenes like trans-1-chloro-2-nitroethylene as strong electrophiles and nitrones as strong nucleophiles, with the reaction exhibiting high ortho regioselectivity and endo stereoselectivity. rsc.orgrsc.org

Table 1: [3+2] Cycloaddition of 1-Chloro-1-nitroethene with a Nitrone

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product(s) | Selectivity |

| 1-Chloro-1-nitroethene | (Z)-C-(3,4,5-trimethoxyphenyl)-N-methyl-nitrone | Methylene chloride | Room Temperature | Stereoisomeric 3,4-trans- and 3,4-cis-isoxazolidines | High stereoselectivity for the 3,4-trans isomer |

[2+1] and [4+1] Cycloaddition Processes with Carbenes

The reaction of 1-chloro-1-nitroethene and other conjugated nitroalkenes with carbenes can lead to the formation of cyclopropanes via a [2+1] cycloaddition or five-membered rings through a [4+1] cycloaddition.

DFT computational studies have explored the competition between these two pathways for reactions of conjugated nitroalkenes with dichlorocarbene (B158193). scispace.comresearchgate.net For 1-substituted nitroalkenes like 1-chloro-1-nitroethene, the [2+1] cycloaddition is considered kinetically more favorable, while the [4+1] pathway is kinetically forbidden. scispace.com In contrast, for 2-substituted nitroethenes, both reaction channels may be competitive. scispace.comresearchgate.net

The mechanisms of these two cycloaddition types are fundamentally different. The [2+1] cycloaddition is proposed to proceed through a non-polar mechanism involving a biradicaloidal transition state. scispace.comresearchgate.net Conversely, the [4+1] cycloaddition follows a polar mechanism with a zwitterionic transition state. scispace.comresearchgate.net The nature of the carbene also plays a crucial role; electrophilic carbenes like dichlorocarbene react differently than nucleophilic carbenes. nih.gov

Nucleophilic Reactions

The presence of both a chloro and a nitro group on the same carbon atom imparts unique reactivity to this compound, making it susceptible to various nucleophilic attacks.

Free Radical Chain Nucleophilic Substitution

This compound and its analogs can undergo nucleophilic substitution through a free-radical chain mechanism, known as the SRN1 process. acs.org This multi-step reaction provides a pathway for the replacement of the chlorine atom by a variety of nucleophiles. The SRN1 mechanism is distinct from the SRN2 process, and a key difference lies in the potential for unimolecular rearrangement of the intermediate radical (R·) in the SRN1 pathway, which is less likely in the SRN2 reaction. acs.org

The general SRN1 mechanism proceeds as follows:

Initiation: An electron is transferred to the substrate (R-X), forming a radical anion which then fragments into a radical (R•) and a halide anion (X⁻).

Propagation: The alkyl radical (R•) reacts with a nucleophile (Nu⁻) to form a new radical anion. This new radical anion then transfers an electron to another molecule of the original substrate (R-X), propagating the chain and forming the product (R-Nu).

Termination: The reaction is terminated when two free radicals combine. savemyexams.com

Research on a closely related compound, 1-chloro-1-cyclopropyl-1-nitroethane, demonstrates this reactivity. It undergoes free-radical chain substitution reactions where the chlorine atom is replaced by various nucleophiles. acs.org These reactions proceed without the rearrangement (ring-opening) of the cyclopropylcarbinyl radical, which is a testament to the influence of the 1-nitro substituent that retards the ring-opening rate by a factor of at least 10⁴. acs.org

| Nucleophile | Description |

|---|---|

| Me₂C=NO₂⁻ | Anion of 2-nitropropane |

| (EtO₂C)₂CMe⁻ | Anion of diethyl methylmalonate |

| Me₃C(O⁻)=CH₂ | Enolate anion of pinacolone |

| (n-Bu)₃SnH | Tributyltin hydride, which acts as a hydrogen atom donor |

Reactivity with Electron-Rich Aromatic Systems

Nitroalkanes, including nitroethane derivatives, can be activated to react with electron-rich aromatic systems. In a polyphosphoric acid (PPA) medium, primary nitroalkanes like nitroethane are believed to exist as electrophilic phosphorylated nitronates. frontiersin.orgresearchgate.net These activated species are sufficiently electrophilic to engage in Friedel-Crafts-type reactions with arenes.

| Aromatic Substrate | Initial Product Type | Final Product after Rearrangement |

|---|---|---|

| Toluene | Acetophenone oxime isomers | N-(methylphenyl)acetamides |

| Phenol | Hydroxyacetophenone oxime isomers | N-(hydroxyphenyl)acetamides |

| Anisole | Methoxyacetophenone oxime isomers | N-(methoxyphenyl)acetamides |

Rearrangement Processes

The structural features of this compound and its derivatives allow for several notable rearrangement reactions, which are often key steps in more complex transformations.

Intramolecular Transformations (e.g., Nitronic Ester Rearrangements)

Nitronic esters, which can be formed from nitroalkenes, are known to undergo intramolecular rearrangements. mdpi.comresearchgate.net For instance, a derivative like 1-chloro-1-nitroethene can participate in a hetero-Diels-Alder reaction with a diene (like cyclopentadiene or furan) to form a cyclic nitronic ester. researchgate.netresearchgate.net This intermediate can then undergo a rearrangement, often a mdpi.commdpi.com-sigmatropic shift analogous to the Claisen rearrangement, to yield a more stable product. researchgate.netresearchgate.net

Theoretical studies using Density Functional Theory (DFT) have been employed to understand the molecular mechanism of these transformations. mdpi.comresearchgate.net For the rearrangement of a model nitronic ester to a nitronorbornene, calculations indicate the process occurs via a one-step mechanism. mdpi.com Bonding Evolution Theory (BET) analysis shows the reaction begins with the breaking of the O-C bond, followed by the synchronous rupture of the C=C double bond in the diene-derived portion of the molecule. mdpi.com

Interrupted Nef and Meyer Reactions Involving Nitroethane Derivatives

The Nef and Meyer reactions are fundamental transformations of aliphatic nitro compounds. nih.gov The generally accepted mechanism for both involves a common N,N-bis(hydroxy)iminium cation intermediate, formed by protonation of a nitronic acid. mdpi.comnih.gov In the standard Nef reaction, this intermediate is attacked by water to form a carbonyl compound. mdpi.com

However, this pathway can be "interrupted" if another nucleophile is present that can effectively compete with water and intercept the key intermediate. nih.govresearchgate.net This interruption redirects the reaction to a different product and significantly expands the synthetic utility of nitro compounds. researchgate.net

A classic example involving a nitroethane derivative was the reaction of sodium nitroethanate with gaseous HCl, which produced a blue-colored compound identified as 1-chloro-1-nitrosoethane. mdpi.com This represents one of the earliest observations of an interrupted Nef process, where the chloride anion acts as the nucleophile, intercepting the intermediate before it can proceed to the carbonyl. mdpi.comresearchgate.net Similarly, studies on the chlorination of electron-rich arenes using a pyridinium (B92312) chloride/nitroethane system showed that pyridine (B92270) can also interrupt the reaction, leading to N-acethydroxamylation products. mdpi.com

Elimination Reactions (e.g., Dehydrohalogenation Mechanistic Pathways)

This compound can undergo elimination of hydrogen chloride (HCl) in a dehydrohalogenation reaction to form 1-nitroethene. This reaction is a common method for synthesizing alkenes from alkyl halides. The mechanistic pathway for this elimination is typically either E1 (elimination, unimolecular) or E2 (elimination, bimolecular).

The E2 mechanism is a concerted process where a base removes a proton from a beta-carbon at the same time the leaving group (chloride) departs, all in a single step. This pathway is favored by strong bases and requires a specific spatial arrangement of the hydrogen and the leaving group (anti-periplanar).

The E1 mechanism is a two-step process. The first step is the slow, rate-determining departure of the leaving group to form a carbocation intermediate. In the second step, a weak base removes a proton from an adjacent carbon to form the double bond.

For this compound, the presence of the electron-withdrawing nitro group influences the acidity of the beta-hydrogens and the stability of potential intermediates, thereby affecting the preferred reaction pathway. The choice of base and reaction conditions determines whether the E1 or E2 pathway is favored.

Functional Group Transformations Involving the Nitro and Chloro Moieties

The chloro and nitro groups on this compound are the primary sites of its chemical reactivity, enabling a range of functional group transformations. These reactions include nucleophilic substitution of the chlorine atom and various transformations of the nitro group.

The chlorine atom in this compound can be displaced by a variety of nucleophiles. ontosight.aiwikipedia.org These reactions are significant for introducing new functional groups into the molecule. The presence of the adjacent nitro group activates the C-Cl bond towards nucleophilic attack. While specific studies on this compound are limited, research on analogous compounds such as 1-chloro-1-cyclopropyl-1-nitroethane demonstrates that it can undergo free radical chain nucleophilic substitution reactions (SRN1). In these reactions, the chlorine atom is replaced by nucleophiles. acs.org

The nitro group is also highly reactive and can be transformed into other functional groups, such as amines, through reduction. The reduction of nitroalkanes is a common transformation, and various reagents can be employed to achieve this. For instance, the reduction of this compound can yield 1-chloro-1-aminoethane.

Furthermore, this compound can undergo dehydrochlorination, which involves the elimination of a hydrogen and a chlorine atom to form a carbon-carbon double bond. This reaction converts this compound into 1-nitroethene, a conjugated nitroalkene. sci-rad.comresearchgate.net The gaseous phase decomposition of 2-chloro-1-nitroethane at high temperatures (400°C) has been reported to produce nitroethene, albeit in a low yield of 30%. researchgate.net

The resulting 1-nitroethene is a valuable intermediate that can participate in various cycloaddition reactions, leading to the synthesis of heterocyclic compounds. nih.govresearchgate.netresearchgate.netmdpi.comnih.gov For example, nitrile oxides, which can be generated from primary nitroalkanes, undergo 1,3-dipolar cycloaddition reactions with alkenes to form isoxazolines. nih.govresearchgate.netresearchgate.net The dehydration of nitroalkanes is a common method for generating nitrile oxides in situ. nih.gov

Interrupted Nef and Meyer reactions of this compound also provide a pathway to diverse organic compounds. mdpi.com The classical Nef reaction involves the acid hydrolysis of a salt of a primary or secondary nitroalkane to yield an aldehyde or a ketone. mdpi.com

The following table summarizes some of the key functional group transformations of this compound:

| Reactant | Reagent(s) and Conditions | Product(s) | Transformation Type | Reference(s) |

| This compound | Nucleophile (e.g., OH⁻) | 1-Hydroxy-1-nitroethane and other substitution products | Nucleophilic Substitution | wikipedia.org |

| This compound | Reducing agent | 1-Chloro-1-aminoethane | Reduction of nitro group | |

| This compound | Base or heat | 1-Nitroethene | Dehydrochlorination | sci-rad.comresearchgate.net |

| This compound | Acid hydrolysis (Nef reaction conditions) | Acetaldehyde (B116499) | Nef Reaction | mdpi.com |

| 1-Nitroethene (from dehydrochlorination) | Diene | Cycloadduct | Diels-Alder Reaction | sci-rad.comresearchgate.net |

| Primary nitroalkane (precursor to nitrile oxide) | Dehydrating agent, then alkene | Isoxazoline | Nitrile Oxide Cycloaddition | nih.govresearchgate.netresearchgate.net |

Theoretical and Computational Investigations of 1 Chloro 1 Nitroethane

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of theoretical investigations into 1-chloro-1-nitroethane, providing a framework to understand its electronic structure and predict its behavior in chemical reactions.

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Density Functional Theory (DFT) has been extensively used to explore the reaction pathways and energetics of reactions involving this compound and related nitroalkenes. DFT calculations allow for the determination of the geometries of reactants, transition states, and products, as well as their relative energies, providing a quantitative picture of the reaction landscape.

For instance, DFT studies have been employed to investigate the nature of cycloaddition reactions involving 1-chloro-1-nitroethene (B13024322), a closely related compound. These studies show that such reactions can proceed through either one-step or two-step mechanisms, depending on the reactants and reaction conditions. researchgate.net The polar nature of these reactions is often highlighted, driven by the electrophilic character of the nitroalkene. researchgate.netmdpi.com

In the context of reactions with nucleophiles, DFT calculations help in understanding the regioselectivity and stereoselectivity observed experimentally. growingscience.comrsc.org By mapping the potential energy surface, researchers can identify the lowest energy pathways, which correspond to the major products formed. The choice of the functional and basis set in DFT calculations is crucial for obtaining accurate results, and various combinations have been tested to ensure the reliability of the predictions. d-nb.info For example, the B3LYP functional with the 6-31G(d) basis set has been shown to be adequate for studying cycloaddition reactions of conjugated nitroalkenes. d-nb.infogrowingscience.com The insights gained from these computational studies are vital for designing new synthetic strategies and understanding the underlying principles governing the reactivity of this compound.

Molecular Electron Density Theory (MEDT) for Bonding Evolution and Mechanistic Insights

Molecular Electron Density Theory (MEDT) offers a powerful framework for analyzing the evolution of chemical bonds during a reaction, providing detailed mechanistic insights that go beyond simple energetic considerations. researchgate.net MEDT focuses on the changes in electron density along the reaction pathway to explain chemical reactivity. researchgate.net

Within the MEDT framework, the analysis of the Electron Localization Function (ELF) is a key tool. mdpi.comresearchgate.net ELF provides a visual representation of electron localization in a molecule, allowing for the identification of bonding, non-bonding, and lone-pair electron regions. By tracking the changes in these regions along the reaction coordinate, one can understand how bonds are formed and broken.

For reactions involving nitroalkenes, MEDT studies have been instrumental in elucidating the molecular mechanisms. For example, in [3+2] cycloaddition reactions, MEDT analysis can reveal whether the reaction proceeds through a concerted or stepwise mechanism. rsc.org It can also explain the observed regioselectivity by identifying the most favorable interactions between the electron-rich and electron-poor centers of the reacting molecules. rsc.org The Bonding Evolution Theory (BET), a component of MEDT, provides a detailed timeline of bond formation and cleavage, further refining the mechanistic picture. mdpi.comnih.gov These studies have shown that the reactivity of compounds like this compound is governed by the changes in electron density, which dictates the flow of electrons and the formation of new chemical bonds. researchgate.net

Computational Analysis of Molecular Interactions and Global Reactivity Indices

Computational analysis of molecular interactions and the calculation of global reactivity indices are essential for predicting the chemical behavior of this compound. These indices, derived from Conceptual Density Functional Theory (CDFT), provide a quantitative measure of a molecule's propensity to act as an electrophile or a nucleophile. nih.govmdpi.com

The key global reactivity indices include:

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Global Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons.

Global Nucleophilicity (N): Measures the ability of a molecule to donate electrons.

By calculating these indices for this compound and its potential reaction partners, chemists can predict the direction of electron flow and the nature of the chemical reaction. For instance, a large difference in the electrophilicity and nucleophilicity indices of two reactants suggests a polar reaction mechanism. mdpi.comnih.gov

Table 1: Conceptual DFT Reactivity Indices

| Index | Description |

|---|---|

| μ (Electronic Chemical Potential) | Indicates the tendency of electrons to escape from the system. |

| η (Chemical Hardness) | Represents the resistance to change in electron distribution. |

| ω (Global Electrophilicity) | Quantifies the ability of a molecule to accept electrons. |

| N (Global Nucleophilicity) | Measures the ability of a molecule to donate electrons. |

This table provides a general description of the indices. Specific values would be calculated for particular molecules and reactions.

This type of analysis has been successfully applied to various reactions involving nitroalkenes, providing valuable insights into their reactivity and helping to rationalize experimental observations. mdpi.comnih.govmdpi.com

Prediction of Reactivity and Selectivity via Advanced Computational Models

Advanced computational models play a crucial role in predicting the reactivity and selectivity of chemical reactions involving this compound. These models go beyond the calculation of global reactivity indices and involve the detailed exploration of the potential energy surface for a given reaction.

By employing high-level quantum chemical methods, such as coupled-cluster theory or more sophisticated DFT functionals, it is possible to obtain highly accurate predictions of reaction barriers and product distributions. nih.govfrontiersin.org These models can account for subtle electronic and steric effects that influence the outcome of a reaction.

For example, in the context of nucleophilic substitution or elimination reactions of this compound, computational models can be used to predict which pathway is more favorable under specific conditions. acs.orgsc.edu They can also be used to study the effect of different solvents on the reaction mechanism and selectivity.

Furthermore, these models are invaluable for understanding the factors that control stereoselectivity in reactions where chiral centers are formed. By calculating the energies of the different diastereomeric transition states, it is possible to predict which stereoisomer will be the major product. growingscience.com The predictive power of these advanced computational models makes them an essential tool for the rational design of new synthetic methods and for gaining a deeper understanding of chemical reactivity.

Vibrational Mode Analysis via Computational Spectroscopy

Computational spectroscopy, particularly the simulation of vibrational spectra (infrared and Raman), provides a powerful method for characterizing the structure of this compound and for analyzing its vibrational modes. arxiv.orgsmu.edu By performing quantum chemical calculations, it is possible to predict the vibrational frequencies and intensities of a molecule, which can then be compared with experimental spectra. osaka-u.ac.jpcore.ac.uk

This comparison allows for the detailed assignment of the observed spectral bands to specific molecular vibrations, such as C-H stretches, N-O stretches, and C-Cl stretches. core.ac.uk This information is crucial for confirming the identity of a compound and for understanding its bonding and conformational properties.

The analysis of vibrational modes can also provide insights into intermolecular interactions. For instance, changes in the vibrational frequencies of this compound upon interaction with other molecules can be used to study the nature and strength of these interactions.

Table 2: General Regions for Vibrational Modes of Related Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| C-H (alkane) | Stretching | 2850-3000 |

| NO₂ (nitro) | Asymmetric Stretching | 1500-1570 |

| NO₂ (nitro) | Symmetric Stretching | 1300-1370 |

| C-N | Stretching | 1000-1250 |

This table provides general wavenumber ranges for functional groups present in or related to this compound. Specific frequencies for the molecule would be determined by computational analysis.

Computational vibrational spectroscopy is a valuable tool that complements experimental studies, providing a deeper understanding of the molecular structure and dynamics of this compound. arxiv.orgsmu.edu

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Techniques in Elucidating Molecular Structure and Reaction Progress

Spectroscopic methods are fundamental in determining the molecular architecture of 1-chloro-1-nitroethane and tracking its involvement in chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound. nih.gov In ¹H NMR spectroscopy, the proton signals provide information about the chemical environment of the hydrogen atoms within the molecule. For this compound, the methyl protons and the single proton on the carbon bearing the chloro and nitro groups will exhibit distinct chemical shifts. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. nih.gov The chemical shifts of the two carbon atoms in this compound are influenced by the attached functional groups. The carbon atom bonded to the electronegative chlorine and nitro groups will have a significantly different chemical shift compared to the methyl carbon. docbrown.info This difference in chemical shifts provides direct evidence of the two distinct carbon environments within the molecule. docbrown.info

Table 1: NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Solvent |

|---|---|---|

| ¹H | Varies | CDCl₃ |

| ¹³C | Varies | CDCl₃ |

Note: Specific chemical shift values can vary depending on the solvent and the specific instrumentation used. The table indicates that data is available but does not provide specific values due to this variability.

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. nih.govepa.gov The IR spectrum of this compound will show characteristic absorption bands for the C-H, C-Cl, and N-O bonds of the nitro group. nih.govnist.gov FTIR spectroscopy, a more advanced version of IR spectroscopy, provides higher resolution and sensitivity, allowing for a more detailed analysis of the vibrational modes. epa.gov This technique can be applied to samples in various states, including neat liquids and vapor phases. nih.gov

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. cdnsciencepub.com While this compound is a liquid at room temperature, it may be possible to obtain its crystal structure at low temperatures. ontosight.ai This technique would provide accurate bond lengths and angles, offering a complete picture of its solid-state molecular geometry. Although a specific X-ray diffraction study for this compound was not found, the technique has been successfully applied to related nitro compounds. cdnsciencepub.com

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. growingscience.com In the context of this compound, HPLC can be employed to determine its purity by separating it from any starting materials, byproducts, or degradation products. growingscience.com Furthermore, HPLC is an invaluable tool for reaction monitoring. growingscience.com By taking small aliquots from a reaction mixture at different time intervals and analyzing them by HPLC, chemists can track the disappearance of reactants and the appearance of products, thereby optimizing reaction conditions. growingscience.comresearchgate.net For instance, in reactions involving 1-chloro-1-nitroethene (B13024322), a related compound, HPLC has been used to analyze reaction mixtures and isolate stereoisomeric products. growingscience.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Chloro-1-nitroethene |

| 1,1-dichloroethane |

| 1-chloropropane |

| 1-chloro-2-nitroethane |

| 1-bromo-1-chloro-1-nitroethane |

| 1-(4-Chlorophenyl)-2-nitroethene |

| 1-chloro-1-nitropropane (B165096) |

| 1-azido-2-nitroethane |

| 1,1-diamino-2,2-dinitroethene |

| 1-chloro-1,1-dinitro-2-(N-chloroamidino)ethane |

| 1-chloro-1,1-difluoroethane |

| 1-bromo-1-nitro-2-phenylethene |

| 1-methyl-4-nitropyrazole |

| trans-1-Cyano-2-(2-methoxyphenyl)-1-nitroethylene |

| 2-methylimidazole |

| 2-methyl-5(4)-nitroimidazole |

| 2-(dinitromethylene)-5,5-dinitro-4-imidazolidinone |

| parabanic acid |

| 4-nitrobenzofurazan |

| 7-chloro-4-nitrobenzofurazan |

| 7-methoxy-4-nitrobenzofurazan |

| nitromethane |

| nitroethane |

| 2-nitropropane |

| 2-nitro-1-(4-nitrophenyl)ethanol |

| 2-Nitro-1-(2-nitrophenyl)ethan-1-ol |

| 2-nitro-1-(3-nitrophenyl)ethanol |

| 1-(4-Fluorophenyl)-2-nitroethan-1-ol |

| 1-(4-Chlorophenyl)-2-nitroethan-1-ol |

| 1-(4-Bromophenyl)-2-nitroethan-1-ol |

| 1-(4-methoxyphenyl)-2-nitroethan-1-ol |

| 2-nitro-1-(3,4,5-trimethoxyphenyl)ethan-1-ol |

| 2-Nitro-1-(p-tolyl)ethan-1-ol |

| (Z)-C-(3,4,5-trimethoxyphenyl)-N-methyl-nitrone |

| 3,4-trans-2-methyl-3-(3,4,5-trimethoxyphenyl)-4-chloro-4-nitroisoxazolidine |

| 3,4-cis-2-methyl-3-(3,4,5-trimethoxyphenyl)-4-chloro-4-nitroisoxazolidine |

| 2-(trichloromethyl)-1-bromo-1-nitroethene |

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. The FID is particularly advantageous due to its high sensitivity to hydrocarbons and a wide linear response range. scioninstruments.comchromatographyonline.com The principle of GC-FID involves the separation of components in a mixture based on their differential partitioning between a stationary phase within a capillary column and a gaseous mobile phase. scioninstruments.com Once separated, the eluted compounds are combusted in a hydrogen-air flame, producing ions that generate a measurable electrical current directly proportional to the mass of the carbon atoms in the analyte. scioninstruments.comchromatographyonline.com

In the context of this compound, GC-FID is employed for both qualitative and quantitative analysis. It can effectively determine the purity of a sample by separating the target compound from starting materials, solvents, and byproducts. While specific, detailed operational parameters for this compound are not extensively published, methods for structurally similar compounds like 1,1-dichloro-1-nitroethane and 1-chloro-1-nitropropane are well-established by organizations such as the National Institute for Occupational Safety and Health (NIOSH). nih.govnih.govosha.gov These methods typically involve collection on a solid sorbent, desorption with a solvent like carbon disulfide or ethyl acetate, and subsequent analysis using a capillary column. nih.govnih.gov For instance, the analysis of 1,1-dichloro-1-nitroethane in workplace air utilizes a FFAP capillary column, demonstrating excellent linearity and a low detection limit. nih.gov

Table 1: Representative GC-FID Analytical Parameters for Halogenated Nitroalkanes

| Parameter | Value/Condition | Compound Reference | Source |

|---|---|---|---|

| Column Type | FFAP Capillary Column | 1,1-Dichloro-1-nitroethane | nih.gov |

| Sorbent Tube | Activated Charcoal | 1,1-Dichloro-1-nitroethane | nih.gov |

| Sorbent Tube | Chromosorb 108 | 1-Chloro-1-nitropropane | nih.govosha.gov |

| Desorption Solvent | Carbon Disulfide | 1,1-Dichloro-1-nitroethane | nih.gov |

| Desorption Solvent | Ethyl Acetate | 1-Chloro-1-nitropropane | nih.gov |

| Detector | Flame Ionization Detector (FID) | Both | nih.govnih.gov |

| Linear Range | 4.0 - 858.2 µg/mL | 1,1-Dichloro-1-nitroethane | nih.gov |

| Lowest Detection | 0.4 mg/m³ | 1,1-Dichloro-1-nitroethane | nih.gov |

This table presents data for closely related compounds to illustrate typical GC-FID conditions.

Thin-Layer Chromatography (TLC) for Reaction Progress Assessment

Thin-Layer Chromatography (TLC) is an indispensable, simple, and rapid analytical method for monitoring the progress of chemical reactions. umass.edulibretexts.orgpatsnap.com It is particularly useful in the synthesis of or reactions involving this compound to qualitatively track the consumption of reactants and the formation of products over time. nih.govnih.govscirp.org

The technique operates on the principle of separation by polarity. umass.edu A small spot of the reaction mixture is applied to a baseline on a TLC plate, which is a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. umich.edu The plate is then placed in a sealed chamber with a shallow pool of a suitable solvent system (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixture at different rates. patsnap.com Compounds with higher polarity interact more strongly with the polar silica gel (the stationary phase) and travel shorter distances, while less polar compounds have a greater affinity for the mobile phase and travel further up the plate. umass.edu

To assess a reaction's progress, samples are taken from the reaction vessel at different time intervals and spotted on the TLC plate alongside the starting material. After developing the plate, the spots are visualized, commonly using UV light (if the compounds are UV-active) or by staining with an agent like iodine, which forms colored complexes with most organic compounds. umass.edu The disappearance of the spot corresponding to this compound and the appearance and intensification of a new spot corresponding to the product indicate that the reaction is proceeding. The reaction is considered complete when the starting material spot is no longer visible. nih.govnih.gov The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for each compound in a given solvent system and helps in identifying the components. libretexts.org

Table 2: Hypothetical TLC Monitoring of a Reaction Involving this compound

| Lane | Sample | Observed Spots (Rf value) | Interpretation |

|---|---|---|---|

| 1 | Starting Material (this compound) | One spot (e.g., Rf = 0.6) | Reference for the reactant. |

| 2 | Reaction Mixture (t = 1 hour) | Two spots: one at Rf = 0.6 (faint), one at Rf = 0.3 (strong) | Reactant is being consumed, and product is forming. |

| 3 | Reaction Mixture (t = 4 hours) | One spot at Rf = 0.3 | The reaction is complete; the starting material is fully consumed. |

| 4 | Co-spot (Starting Material + Reaction Mixture at t=1 hr) | Two distinct spots | Confirms the presence of both reactant and product. |

This table is a hypothetical representation to illustrate the application of TLC in reaction monitoring.

Mass Spectrometry for Product Identification and Mechanistic Studies

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and elemental composition. savemyexams.com For this compound, MS is crucial for confirming the identity of reaction products and for elucidating reaction mechanisms by analyzing fragmentation patterns. acs.orgresearchgate.net

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion (M⁺), which is a radical cation. libretexts.org The peak corresponding to this ion, the parent peak, indicates the molecular weight of the compound. A key feature in the mass spectrum of a chlorine-containing compound like this compound is the presence of an M+2 peak. chemguide.co.uk This arises from the natural isotopic abundance of chlorine (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%). Consequently, two molecular ion peaks will be observed, separated by two m/z units, with a characteristic intensity ratio of approximately 3:1 (M⁺ for C₂H₄³⁵ClNO₂ and M+2 for C₂H₄³⁷ClNO₂). chemguide.co.uk

The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragmentation patterns provides structural information. For this compound, predictable fragmentation pathways include the loss of the nitro group (•NO₂) or the chlorine atom (•Cl). researchgate.netmiamioh.edu High-resolution mass spectrometry (HRMS) can provide the exact mass of ions with high precision, allowing for the determination of the elemental formula of the parent molecule and its fragments, which is invaluable for unambiguous identification.

**Table 3: Predicted Mass Spectrometry Data for this compound (C₂H₄ClNO₂) **

| Ion | Formula | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Description |

|---|---|---|---|---|

| [M]⁺ | [C₂H₄ClNO₂]⁺ | 109 | 111 | Molecular Ion (Parent Peak) |

| [M - NO₂]⁺ | [C₂H₄Cl]⁺ | 63 | 65 | Loss of a nitro radical |

| [M - Cl]⁺ | [C₂H₄NO₂]⁺ | 74 | - | Loss of a chlorine radical |

| [CH₃]⁺ | [CH₃]⁺ | 15 | - | Methyl cation |

This table is based on the known molecular weight and common fragmentation patterns for halogenated nitroalkanes.

Environmental Degradation Pathways and Mechanisms of Nitroalkanes

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, such as heat, light, and water. These processes are crucial in determining the persistence and transformation of 1-chloro-1-nitroethane in the environment.

Thermal decomposition is the breakdown of a chemical by heat. For this compound, the onset of thermal decomposition has been observed at 185°C. In general, the thermal decomposition of aliphatic nitro-compounds can proceed through two primary mechanisms: the cleavage of the carbon-nitro (C-NO2) bond to form radicals, or a nitro-nitrite isomerization followed by further breakdown. While detailed studies on the specific products of this compound's thermal decomposition are not extensively documented in available literature, research on a related compound, 2-chloro-1-nitroethane, shows it decomposes in the gas phase at 400°C to produce nitroethene, indicating that elimination of hydrogen chloride is a possible pathway at high temperatures. sci-rad.com

Photolytic degradation, or photolysis, is the breakdown of compounds by photons, particularly from sunlight. While specific photolytic degradation pathways for this compound are not well-documented, its chemical structure suggests susceptibility to photochemical reactions. The presence of both a chloro and a nitro group makes it reactive. In the atmosphere, the degradation of organic compounds is often driven by photochemical oxidation initiated by hydroxyl radicals (•OH), nitrate (B79036) radicals (•NO3), and ozone (O3). frontiersin.org

Research into the synthesis of this compound has utilized UV irradiation (at a wavelength of 254 nm) to initiate a reaction between nitroethane and a chlorinating agent, resulting in significant conversion to the target compound. This indicates that the molecule interacts with UV light, a component of the solar spectrum, which could lead to its degradation in the environment. The primary photochemical step for similar compounds, such as geminal chloro-nitroso-alkanes, involves the cleavage of the carbon-nitroso (C-NO) bond, suggesting that C-N bond cleavage could be a potential primary photolytic pathway for this compound as well. rsc.org

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. This compound is known to undergo hydrolysis. One study reported a hydrolysis half-life of 14 days in a 50% aqueous ethanol (B145695) solution. During the synthesis of this compound, hydrolysis is considered a side reaction that can lead to the formation of acetaldehyde (B116499) and acetic acid. epa.gov This suggests that under certain environmental conditions, particularly in aqueous media, this compound can degrade into these simpler, more common organic compounds.

| Degradation Process | Observation | Products (if known) | Source |

|---|---|---|---|

| Thermal Decomposition | Onset at 185°C | Not specified in literature | |

| Photolytic Degradation | Reacts under UV light (254 nm) during synthesis | Not specified in literature | |

| Hydrolytic Degradation | Half-life of 14 days in 50% aqueous ethanol | Acetaldehyde, Acetic Acid | epa.gov |

Biotic Degradation Mechanisms (Microbial Transformation)

Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms. While specific studies on the complete microbial mineralization of this compound are limited, research on related nitroalkanes and enzymatic reactions provides insight into potential pathways.

Detailed studies identifying a full range of microbial metabolites from this compound degradation are scarce in the reviewed literature. However, general chemical reduction of the compound is known to yield 1-chloro-1-aminoethane, suggesting that a similar reductive transformation could occur microbially.

A significant finding comes from studies on specific enzyme interactions. The inactivation of the enzyme D-amino acid oxidase by this compound results in the quantitative release of the chloro and nitro groups as free chloride (Cl⁻) and nitrite (B80452) (NO₂⁻) ions. researchgate.net This indicates that at least two initial transformation products under this specific enzymatic action are inorganic ions, representing a detoxification step.

| Transformation Type | Potential or Observed Product(s) | Source/Context |

|---|---|---|

| Chemical Reduction Analog | 1-Chloro-1-aminoethane | General chemical reaction |

| Enzymatic Inactivation (D-amino acid oxidase) | Chloride (Cl⁻), Nitrite (NO₂⁻) | Observed during enzyme inactivation researchgate.net |

The enzymatic breakdown of this compound likely involves several key types of reactions, inferred from its structure and studies on analogous compounds.

Nitro Group Reduction: The reduction of the nitro group is a common initial step in the biodegradation of nitroaromatic and nitroaliphatic compounds, often catalyzed by enzymes known as nitroreductases. mdpi.comcswab.org This can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. The potential formation of 1-chloro-1-aminoethane aligns with this pathway.

C-N Bond Cleavage: The cleavage of the carbon-nitrogen bond is essential for the mineralization of nitroalkanes. Enzymes capable of this are found in various microorganisms. A key class of enzymes is the nitronate monooxygenases (NMOs), which are FMN-dependent enzymes that oxidize alkyl nitronates (the anionic form of nitroalkanes) to produce an aldehyde or ketone and nitrite. researchgate.netuniprot.orgnih.gov For example, the enzyme from Pseudomonas aeruginosa acts on various alkyl nitronates, oxidizing them and releasing nitrite. uniprot.org While this enzyme does not oxidize neutral nitroalkanes directly, the equilibrium between a nitroalkane and its nitronate form at physiological pH makes this a viable degradation pathway.

Dehalogenation: The removal of the chlorine atom, or dehalogenation, is another critical step. This can be accomplished by dehalogenase enzymes, which cleave carbon-halogen bonds. The observation that D-amino acid oxidase inactivation by this compound releases chloride ions demonstrates that enzymatic C-Cl bond cleavage is feasible. researchgate.net

Computational Modeling of Environmental Fate and Degradation Kinetics

Computational modeling has become an indispensable tool for predicting the environmental fate and degradation kinetics of organic compounds, including nitroalkanes. These models are particularly valuable for estimating the persistence and transformation of chemicals for which extensive experimental data may be unavailable. By simulating environmental conditions and chemical reactions, these models provide crucial insights into a compound's lifecycle and potential impact.

In aquatic and soil environments, biodegradation is a dominant degradation process. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models are frequently employed to predict the biodegradability of organic compounds. These models correlate the chemical structure of a compound with its biological activity, including its susceptibility to microbial degradation. For nitroalkanes, models like partial least squares (PLS) and sets of biodegradation rules have been found to be the most reliable for estimating complete biodegradation. researchgate.net Process-based (PB) models and data-driven models (DDM) are also used to simulate the transport and fate of organic micropollutants in aquatic systems, accounting for processes like sorption, desorption, and degradation. tudelft.nl

Density-functional theory (DFT) is another powerful computational tool used to investigate reaction mechanisms at a molecular level. DFT models can be used to study the proton transfer from a nitroalkane to a solvent, a key step in many degradation pathways. mdpi.com By including explicit solvent molecules (e.g., water) and thermal fluctuations in the calculations, these models can provide a rationale for observed acidities (pKa values) and reaction energetics. mdpi.com For instance, computational experiments simulating the smooth removal of a proton from the carbon atom adjacent to the nitro group can elucidate the energy profile of the reaction and the role of the solvent in stabilizing intermediates. mdpi.com Such detailed mechanistic understanding is crucial for accurately predicting degradation kinetics.

The table below summarizes some computational approaches used in determining the environmental fate of organic compounds like nitroalkanes.

Table 1: Computational Models for Environmental Fate Prediction

| Model Type | Application | Predicted Parameter | Relevance to Nitroalkanes |

|---|---|---|---|

| Atkinson's Group Contribution | Tropospheric Degradation | Reaction rate constants with •OH radicals | Estimates atmospheric lifetime. researchgate.net |

| QSAR (Quantitative Structure-Activity Relationship) | Biodegradation | Likelihood and rate of biodegradation | Predicts persistence in soil and water. researchgate.netnii.ac.jp |

| DFT (Density-Functional Theory) | Mechanistic Studies | Reaction energy profiles, pKa values | Elucidates degradation mechanisms like proton transfer. mdpi.com |

| Process-Based (PB) & Data-Driven (DDM) Models | Aquatic Systems | Transport and fate in water bodies | Simulates concentrations in various aquatic compartments. tudelft.nl |

Influence of Substituent Effects on Degradation Kinetics and Mechanisms

The rate and mechanism of nitroalkane degradation are significantly influenced by the nature of the substituents attached to the alkane backbone. These substituent effects can be broadly categorized as electronic effects (the electron-donating or electron-withdrawing nature of the group) and steric effects (the physical bulk of the group). These factors alter the electron distribution within the molecule and its three-dimensional shape, thereby affecting its reactivity towards degradative processes like deprotonation, oxidation, and reduction.

A critical step in the degradation of many nitroalkanes is the abstraction of a proton from the α-carbon (the carbon atom bonded to the nitro group), a process known as deprotonation. utk.edu The acidity of this proton is highly sensitive to the electronic effects of other substituents on the α-carbon. Electron-withdrawing groups, such as halogens (e.g., chlorine in this compound), increase the acidity of the α-proton by stabilizing the resulting negative charge on the carbanion intermediate (a nitronate ion). utk.edunih.gov This increased kinetic acidity leads to faster deprotonation rates, which can accelerate subsequent degradation steps. utk.edu Conversely, electron-donating groups, like alkyl groups, tend to decrease the acidity and slow down this process.

Kinetic studies have demonstrated a clear correlation between substituent properties and reaction rates. For a series of nitroalkanes with the general structure G(CH₂)nNO₂, where 'G' is a variable substituent, the rates of deprotonation show a strong dependence on the electronic nature of G. utk.edu Brønsted and Taft correlations, which relate reaction rates to equilibrium acidities and substituent constants (like σ*), respectively, have been successfully applied to quantify these effects. utk.edu Interestingly, for some reaction series, the kinetic acidities (rates of deprotonation) are even more sensitive to substituent changes than the equilibrium acidities (pKa values). utk.edu This indicates that the electronic effect of the substituent has a greater impact on the transition state of the reaction than on the final product. utk.edu

In the specific case of this compound, the presence of the chlorine atom, an electron-withdrawing substituent, on the α-carbon is expected to significantly influence its degradation. The chlorine atom enhances the electrophilicity of the α-carbon and increases the acidity of the α-hydrogen, making the compound more susceptible to nucleophilic attack and deprotonation compared to its non-chlorinated counterpart, nitroethane. The formation of chloronitroalkanes, such as trichloronitromethane, can occur during water chlorination processes, highlighting a pathway where substituent effects are introduced environmentally. acs.org

The stability and fragmentation of nitroalkanes are also governed by these principles. For example, during advanced oxidation processes (AOPs), the fragmentation of larger nitroalkanes can lead to the formation of smaller, more persistent ones like nitromethane. nsf.gov The yield of these fragmentation products depends on the stability of the radical intermediates formed, which is in turn dictated by the substituents present. nsf.gov

Table 2: Influence of Substituents on Nitroalkane Reactivity

| Substituent Type | Example Group | Effect on α-Proton Acidity | Impact on Deprotonation Rate | Example Compound |

|---|---|---|---|---|

| Electron-Withdrawing | -Cl, -CN, -NO₂ | Increases | Accelerates | This compound utk.edu |

| Electron-Donating | -CH₃, -C₂H₅ | Decreases | Decelerates | 2-Nitropropane utk.edu |

Applications in Advanced Organic Synthesis and Materials Science

1-Chloro-1-nitroethane as a Versatile Synthetic Building Block

This compound (C2H4ClNO2) is a halogenated nitroalkane that serves as a valuable and versatile building block in organic synthesis. ontosight.ai Its utility stems from the presence of both a chloro and a nitro group on the same carbon atom, allowing for a diverse range of chemical transformations. This unique structural feature makes it a reactive intermediate for the construction of complex molecular architectures.

Construction of Nitro-Functionalized Carbo- and Heterocyclic Systems

Conjugated nitroalkenes are key precursors for the synthesis of nitro-functionalized cyclic compounds through various cycloaddition reactions. researchgate.net These reactions, including [2+2], [3+2], and [4+2] cycloadditions, provide pathways to four-, five-, and six-membered nitro-substituted rings, respectively. researchgate.net Nitroalkenes, in general, are highly reactive dienophiles and dipolarophiles, making them excellent substrates for Diels-Alder and 1,3-dipolar cycloaddition reactions, which are powerful methods for constructing carbocyclic and heterocyclic systems. researchgate.netnih.gov The high electrophilicity of the nitroalkene system drives these reactions, often with high regio- and stereoselectivity. researchgate.net

Precursor for Complex Molecular Architectures (e.g., Amino Alcohols, Carbonyl Compounds)

The reactivity of this compound allows for its conversion into various functional groups, making it a precursor for more complex molecules. The nitro group can be transformed into an amino group through reduction, leading to the formation of amino alcohols, which are important structural motifs in many biologically active compounds. researchgate.net For instance, the Henry (nitro-aldol) reaction, which involves the addition of a nitroalkane to an aldehyde or ketone, is a classic method for forming β-nitro alcohols. These can subsequently be reduced to the corresponding β-amino alcohols. psu.edu

Furthermore, the nitro group can be converted to a carbonyl group via the Nef reaction. nih.govpsu.edu This transformation is crucial for synthesizing ketones and aldehydes from nitroalkanes. Interrupted Nef and Meyer reactions provide pathways to a variety of other functional groups, further expanding the synthetic utility of nitroalkanes like this compound. mdpi.com

Role in Spiroketal Construction

Nitroalkanes play a significant role as carbanionic precursors in the assembly of dihydroxy ketone frameworks, which are key intermediates for the preparation of spiroketals. nih.govpsu.edu The synthesis of these frameworks often utilizes nitroaldol and Michael reactions for carbon-carbon bond formation. nih.govpsu.edu The subsequent conversion of the nitro group to a carbonyl group via the Nef reaction is a critical step in forming the required keto functionality for spiroketalization. nih.govpsu.edu This strategy has been successfully employed in the synthesis of various spiroketal systems, some of which exhibit significant biological activity. nih.gov

Formation of Norbornene Skeletons and their Subsequent Functionalization

The Diels-Alder reaction between 1-chloro-1-nitroethene (B13024322) (derived from this compound) and cyclopentadiene (B3395910) leads to the formation of a norbornene skeleton. researchgate.net Computational studies have shown that this reaction proceeds through a one-step mechanism. researchgate.netradomir.com.pl The resulting nitro-functionalized norbornene can then be further elaborated. The palladium-catalyzed reaction developed by Catellani and coworkers allows for the selective functionalization of both the ortho and ipso positions of aryl halides, using norbornene as a transient mediator. sci-hub.se This methodology enables the construction of complex, multi-substituted aromatic compounds through a cascade of reactions involving C-H activation and C-C bond formation. sci-hub.se

Integration into Multi-Step Synthetic Sequences and Cascade Reactions

The diverse reactivity of this compound and its derivatives makes them ideal components for multi-step synthetic sequences and cascade reactions. youtube.com Cascade reactions, also known as domino or tandem reactions, allow for the formation of complex molecules from simple starting materials in a single operation, which is highly efficient and atom-economical. nih.gov

Nitroalkenes, which can be generated from this compound, are particularly well-suited for cascade processes. For example, a tandem cycloaddition sequence involving a nitroalkene can lead to the formation of complex heterocyclic structures in a single step. nih.gov One such example is the reaction of a nitroalkene with an enol ether, which can initiate a cascade of [4+2] and [3+2] cycloadditions to produce intricate polycyclic systems. nih.gov Another powerful cascade involves a nitro-Michael addition followed by a reductive cyclization to diastereoselectively synthesize multifunctionalized 3,3'-pyrrolidinyl-spirooxindoles. chemrxiv.org

Development of Novel Methodologies Utilizing this compound Reactivity

The unique reactivity of this compound continues to inspire the development of new synthetic methodologies. Research has focused on leveraging its properties for diversity-oriented synthesis, aiming to create large collections of structurally diverse molecules for biological screening. mdpi.com The interrupted Nef and Meyer reactions, for instance, have emerged as a growing platform for generating molecular diversity from nitro compounds. mdpi.com

Furthermore, the generation of functionalized nitroso compounds from precursors like this compound and their subsequent use in intramolecular ene reactions opens up new avenues for synthesizing hydroxylamine (B1172632) derivatives and nitrones. core.ac.uk These intermediates can be trapped in various ways, including 1,3-dipolar cycloadditions, to produce a wide array of heterocyclic compounds. core.ac.uk

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-chloro-1-nitroethane relevant to experimental design?

- Answer: Critical properties include a molecular weight of 109.51 g/mol, boiling point of 125.4°C (760 mmHg), density of 1.272 g/cm³, and vapor pressure of 12.2 mmHg at 25°C . These parameters influence solvent selection, reaction temperature optimization, and safety protocols (e.g., flammability due to a flash point of 29.7°C). Analytical methods such as gas chromatography (GLC) are recommended for purity assessment, as described in synthesis protocols . For contaminant identification, researchers should consult databases like USEPA, NIOSH, or APHA .

Q. What are common synthetic routes for this compound, and what factors influence reaction efficiency?

- Answer: A documented method involves photolysis of this compound with tributyltin oxide and polymethylhydrogen siloxane, achieving ~50% conversion after 5 hours . Reaction efficiency depends on catalyst equivalents, irradiation time, and solvent polarity. Impurities in commercial batches (e.g., 1,1-dichloro-1-nitroethane) may necessitate purification via fractional distillation, though GLC analysis is essential to monitor progress .

Advanced Research Questions

Q. How can researchers address challenges in isolating this compound post-synthesis?

- Answer: Isolation difficulties arise due to thermal instability and competing side reactions. For example, distillation attempts failed to yield pure 1-nitroethane in photolysis reactions, suggesting alternative isolation techniques like column chromatography or cold trapping . Impurity profiles should be characterized using mass spectrometry (MS) or nuclear magnetic resonance (NMR), as outlined in standardized protocols for novel compounds .

Explain the ter He reaction mechanism for converting this compound to dinitro compounds.

- Answer: The ter He reaction involves treating this compound with potassium nitrite (KNO₂) in basic media, yielding potassium 1,1-dinitroethane via nucleophilic substitution. The reaction proceeds through a six-membered transition state, favoring dinitro product formation under alkaline conditions to avoid pseudonitrole byproducts in acidic media . Kinetic studies should monitor pH and temperature to optimize selectivity.

Q. How do impurities in commercially available this compound affect downstream reactions, and how can they be managed?

- Answer: Commercial batches often contain ~10% 1,1-dichloro-1-nitroethane and 2-chloro-2-nitropropane, which do not interfere with dinitroalkene synthesis but may alter reaction kinetics . Researchers should perform pre-reaction purification via recrystallization or adsorbent filtration and validate purity using high-performance liquid chromatography (HPLC) coupled with UV detection .

Q. What safety considerations are critical when handling this compound in high-temperature reactions?

- Answer: Due to its explosive potential, distillation should occur behind safety glass in an inert atmosphere (e.g., nitrogen or argon). Polynitro byproducts (e.g., 2,3-dinitro-2-butene) require storage at low temperatures (<0°C) and minimal mechanical agitation. Emergency protocols for detonation risks and fume hood use are mandatory, as detailed in hazardous chemical guidelines .

Methodological Recommendations

- Data Contradictions: Discrepancies in reaction yields (e.g., 50% conversion in photolysis vs. 30% in dinitroalkene synthesis) highlight the need for controlled variable testing (catalyst loading, light intensity) .

- Advanced Characterization: Use Fourier-transform infrared spectroscopy (FTIR) to track nitro group reactivity and X-ray crystallography for structural elucidation of intermediates .

- Regulatory Compliance: Adhere to EPA and NIST guidelines for waste disposal and analytical method validation, particularly for halogenated nitro compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.